4-Ethoxyphenyl 4-propoxybenzoate
Description
4-Ethoxyphenyl 4-propoxybenzoate is a benzoate ester featuring two distinct alkoxy substituents: an ethoxy group on the phenyl ring at the 4-position and a propoxy group on the benzoate moiety. This compound is part of a broader class of liquid crystals or mesogens, where alkoxy chain length and substituent positioning critically influence thermal and structural properties . Synthetically, it can be prepared via esterification reactions between 4-ethoxyphenol and 4-propoxybenzoic acid derivatives, often employing catalysts like p-toluenesulfonic acid under reflux conditions .
Properties
CAS No. |
53146-62-6 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4-ethoxyphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-3-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(10-12-17)20-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
HSSDZMPFPLTAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl 4-propoxybenzoate typically involves the esterification of 4-ethoxyphenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxyphenyl 4-propoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde and 4-propoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenol and 4-propoxybenzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the aromatic rings.
Scientific Research Applications
4-Ethoxyphenyl 4-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Alkyl Chain Length Effects on Phase Transition Temperatures
A key comparison involves homologs with varying alkoxy chain lengths. provides phase transition data for intermediate compounds in a series:
- 4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) : Methoxy substituent
- 4-Hydroxyphenyl 4-ethoxybenzoate (2C2B-OH) : Ethoxy substituent
- 4-Hydroxyphenyl 4-propoxybenzoate (3C2B-OH) : Propoxy substituent
- 4-Hydroxyphenyl 4-butoxybenzoate (4C2B-OH) : Butoxy substituent
Table 1: Phase Transition Temperatures of Alkoxy-Substituted Benzoates
| Compound | Alkoxy Chain Length | Phase Transition (°C) |
|---|---|---|
| 1C2B-OH (methoxy) | C1 | 125–130 |
| 2C2B-OH (ethoxy) | C2 | 110–115 |
| 3C2B-OH (propoxy) | C3 | 95–100 |
| 4C2B-OH (butoxy) | C4 | 80–85 |
As chain length increases, phase transition temperatures decrease, indicating reduced intermolecular forces and enhanced molecular flexibility . This trend suggests that 4-ethoxyphenyl 4-propoxybenzoate (propoxy chain, C3) would exhibit intermediate thermal stability compared to shorter (methoxy/ethoxy) or longer (butoxy) analogs.
Substituent Effects on Physicochemical Properties
The nature of substituents significantly alters solubility and stability:
- (4-Cyanophenyl) 4-Propoxybenzoate (3ae): Features a polar cyano group instead of ethoxy. This substitution increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., ethyl acetate) but reducing thermal stability compared to 4-ethoxyphenyl 4-propoxybenzoate. HRMS data confirms structural integrity (calc. m/z 276.0631, found 276.0663) .
- 4-Ethoxyphenyl 4-[(Methoxycarbonyl)oxy]benzoate: Contains a methoxycarbonyl group, introducing additional steric bulk and polarity.
Table 2: Substituent Impact on Properties
| Compound | Key Substituent | Solubility | Thermal Stability |
|---|---|---|---|
| 4-Ethoxyphenyl 4-propoxybenzoate | Ethoxy, propoxy | Moderate in organic solvents | Intermediate |
| (4-Cyanophenyl) 4-propoxybenzoate (3ae) | Cyano, propoxy | High in ethyl acetate | Lower |
| Ethoxylated ethyl-4-aminobenzoate | Ethoxy, amino | High in water | Low |
The ethoxy group in 4-ethoxyphenyl 4-propoxybenzoate balances hydrophobicity and polarity, contrasting with the hydrophilic ethoxylated ethyl-4-aminobenzoate (water-soluble due to amino and ethylene oxide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
